molecular formula C18H16ClN3O3S B2720646 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034367-78-5

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2720646
CAS No.: 2034367-78-5
M. Wt: 389.85
InChI Key: WOJLJLXOIMMDSW-UHFFFAOYSA-N
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Description

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the sulfonyl group and the oxadiazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-triazole
  • 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the oxadiazole ring, which can influence its reactivity, stability, and biological activity

Properties

IUPAC Name

3-[1-(2-chlorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-16-8-4-5-9-17(16)26(23,24)22-10-14(13-6-2-1-3-7-13)15(11-22)18-20-12-25-21-18/h1-9,12,14-15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLJLXOIMMDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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